Cyclopropanehexacarbonitrile

Description

Cyclopropanecarbonitrile (CAS No. 98730-77-9) is a nitrile-functionalized cyclopropane derivative characterized by a strained three-membered carbon ring bonded to a nitrile group (-C≡N). This compound is primarily used in laboratory settings and industrial chemical synthesis, including the manufacture of specialty chemicals and pharmaceuticals . Its high ring strain (due to the cyclopropane structure) imparts unique reactivity, making it valuable in organic reactions such as cycloadditions and ring-opening polymerizations.

Safety Profile: Cyclopropanecarbonitrile requires stringent handling protocols. It is incompatible with strong acids, bases, oxidizing agents, and reducing agents, which can trigger hazardous decomposition (e.g., toxic fumes like hydrogen cyanide) . Safety measures include using explosion-proof equipment, avoiding static discharge, and ensuring adequate ventilation .

Properties

CAS No. |

139952-06-0 |

|---|---|

Molecular Formula |

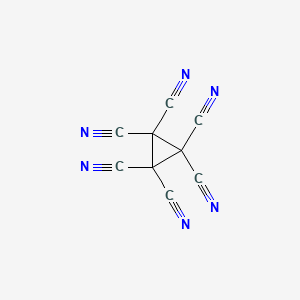

C9N6 |

Molecular Weight |

192.14 g/mol |

IUPAC Name |

cyclopropane-1,1,2,2,3,3-hexacarbonitrile |

InChI |

InChI=1S/C9N6/c10-1-7(2-11)8(3-12,4-13)9(7,5-14)6-15 |

InChI Key |

YNUDPMVWLRSWLR-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C1(C(C1(C#N)C#N)(C#N)C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropanehexacarbonitrile can be synthesized through various methods One common approach involves the reaction of cyclopropane derivatives with cyanide sources under specific conditions For instance, the reaction of cyclopropyl halides with sodium cyanide in the presence of a suitable solvent can yield this compound

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Safety measures are crucial due to the toxicity of cyanide compounds and the reactivity of cyclopropane derivatives.

Chemical Reactions Analysis

Types of Reactions: Cyclopropanehexacarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile groups to primary amines.

Substitution: Nucleophilic substitution reactions can replace the cyanide groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Cyclopropanehexacarbonitrile has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which cyclopropanehexacarbonitrile exerts its effects involves the reactivity of the cyclopropane ring and the nitrile groups. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. The nitrile groups can participate in various chemical transformations, including nucleophilic addition and substitution reactions. These reactions can target specific molecular pathways and enzymes, leading to the desired chemical or biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

- Ring Strain : Cyclopropanecarbonitrile’s three-membered ring induces significant angle strain (~60° vs. ideal 109.5°), making it more reactive than cyclohexanecarbonitrile, which adopts a strain-free chair conformation .

- Functional Groups: Derivatives like 1-Cyanocyclopropanecarboxylic acid incorporate additional polar groups (e.g., -COOH), increasing solubility in aqueous media but reducing compatibility with nonpolar solvents.

- Substituent Effects : Methyl or hydroxyl groups (e.g., in 3-Hydroxy-2,2-dimethylpropanenitrile) alter steric and electronic properties, moderating reactivity compared to unsubstituted nitriles .

Reactivity and Stability

- Acid/Base Sensitivity : Cyclopropanecarbonitrile undergoes rapid decomposition with strong acids/bases due to its strained ring, whereas cyclohexanecarbonitrile resists such degradation .

- Thermal Stability : Cyclopropane derivatives generally exhibit lower thermal stability. For example, 4-Hydroxycyclohexanecarbonitrile decomposes at ~200°C, while cyclopropanecarbonitrile may degrade at temperatures above 150°C .

- Hydrolysis : The nitrile group in cyclopropanecarbonitrile hydrolyzes faster than in bulkier analogs (e.g., 3-Hydroxy-2,2-dimethylpropanenitrile), where methyl groups hinder nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.